![molecular formula C11H13N5O4 B1680203 NSC 207895 CAS No. 58131-57-0](/img/structure/B1680203.png)
NSC 207895
科学研究应用
Scientific Applications of NSC 207895
This compound, also known as XI-006, is a 4-nitrobenzofuroxan derivative that has garnered interest for its potential therapeutic applications, particularly in cancer treatment . This compound functions primarily as an inhibitor of MDM2 and MDMX, key regulators of the p53 tumor suppressor protein . By targeting these proteins, this compound can modulate cell cycle progression, induce apoptosis, and affect angiogenesis .
Anticancer Applications
This compound has demonstrated potential as an anticancer agent in several types of cancer.
Ewing Sarcoma:
- This compound induces potent apoptosis in Ewing sarcoma cell lines at low micromolar concentrations .
- It dramatically increases mRNA expression levels of TP53 target genes, such as BAX, PUMA, CDKN1A, and MDM2, in Ewing sarcoma cell lines .
- The compound exhibits a tumor-specific effect, with normal human fibroblasts remaining largely unaffected at concentrations that induce apoptosis in cancer cells .
Hepatoblastoma (HB):
- Inhibition of MDM4 by this compound upregulates p53 tumor suppressor signaling, making it an effective therapeutic strategy for HB .
- This compound induces apoptosis in HB cells, as evidenced by increased PARP and Caspase-3 cleavage .
Prostate Cancer:
- This compound reduces angiogenesis by lowering VEGF levels and induces cell cycle arrest via p21 elevation in prostate cancer cells .
Leukemia:
Effects on Cell Proliferation
This compound can significantly impact cell proliferation.
- MTT assays: Show clear decreases in proliferation when HB cells are exposed to sub-IC50 concentrations of this compound .
- Gene Expression: Low doses of this compound lead to significant changes in the expression of genes like Bax, Puma, CDKN1A, and MDM2 .
- Colony Formation: In Ewing sarcoma and osteosarcoma cell lines, this compound inhibits colony formation at low concentrations, further demonstrating its anti-proliferative effects .
This compound vs. Other Inhibitors
When compared to other inhibitors like Nutlin-3a, this compound demonstrates superior efficacy in inducing cell death and apoptosis in certain cancer cell lines .
Chemogenomic Profiling
- NSC-207895 shows functional interactions with both DNA repair and replication fork complexes .
- The compound is correlated with MMS and camptothecin, suggesting it triggers the DDR pathway .
Tables of Key Findings
Target Gene | Effect of this compound |
---|---|
BAX | Increased mRNA expression |
PUMA | Increased mRNA expression |
CDKN1A | Increased mRNA expression |
MDM2 | Increased mRNA expression |
Cautions
作用机制
XI-006通过抑制MDMX的表达来发挥作用,MDMX是一种负向调节肿瘤抑制因子p53的蛋白。通过抑制MDMX,XI-006稳定并激活p53,从而诱导促凋亡基因(如PUMA、BAX和PIG3)的表达。p53的这种激活导致癌细胞的细胞周期阻滞和凋亡 . 此外,XI-006已被证明可以抑制细胞分裂和周期调节因子,如KIF20A和GPSM2 .
生化分析
Biochemical Properties
NSC 207895 plays a significant role in biochemical reactions. It acts as an activator of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . This compound interacts with the MDMX protein, a negative regulator of p53 . By suppressing MDMX promoter transcription activity, this compound enhances p53 stabilization and activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It downregulates the MDMX protein level in MCF-7, LNCaP, and A549 cells . This leads to enhanced p53 stabilization and activation, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It suppresses MDMX promoter transcription activity, leading to enhanced p53 stabilization and activation . This results in an upregulation of the p53 downstream gene MDM2 production, which in turn could mediate further cellular MDMX proteolytic degradation .
Metabolic Pathways
准备方法
XI-006是硝基苯并呋喃氧烷的衍生物。XI-006的合成涉及在特定条件下将4-硝基-2,1,3-苯并恶二唑与4-甲基哌嗪反应。该反应通常需要二甲基亚砜(DMSO)等溶剂,并在室温下进行 .
化学反应分析
XI-006会经历几种类型的化学反应,包括:
氧化: XI-006可以在特定条件下被氧化,导致形成各种氧化产物。
还原: XI-006中的硝基可以使用还原剂(如氢气)在催化剂存在下还原为氨基。
这些反应中常用的试剂和条件包括氢气、催化剂和亲核试剂。从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
XI-006与其他靶向MDMX-p53相互作用的小分子抑制剂(如XI-011和XI-032)类似。XI-006在低微摩尔浓度下诱导癌细胞发生强烈的凋亡方面是独一无二的 . 以下是几个类似化合物:
XI-011: 另一个靶向MDMX并激活p53的小分子抑制剂.
XI-032: 与XI-006类似,该化合物也抑制MDMX并激活p53.
生物活性
NSC 207895, also known as XI-006, is a small-molecule inhibitor of the MDMX protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has garnered attention for its potential anti-cancer properties, particularly in the context of various malignancies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
This compound primarily functions as an inhibitor of MDMX, leading to the activation of p53. This activation triggers a cascade of cellular responses including apoptosis and cell cycle arrest. The compound has demonstrated the following biological activities:
- Inhibition of MDMX Expression : this compound decreases both mRNA and protein levels of MDMX in cancer cells such as MCF-7 .
- Activation of p53 : The inhibition of MDMX results in increased p53 activity, which is essential for inducing apoptosis in various cancer cell lines .
- Induction of Apoptosis : The compound promotes pro-apoptotic gene expression and significantly induces cleavage of PARP, a marker for apoptosis .
Biological Activity in Cell Lines
Research has shown that this compound exhibits potent cytotoxic effects across several cancer cell lines. The following table summarizes key findings from various studies regarding its effectiveness:
Cell Line | IC50 (μM) | Mechanism | Effect |
---|---|---|---|
MCF-7 | 0.117 | MDMX inhibition | Induces apoptosis |
HepG2 | 0.95 | MDM4 inhibition | Increases p53 activity |
LNCaP | 0.5 - 3 | Co-treatment with Nutlin-3 | Enhanced anti-androgen effects |
RMS Cell Lines | Not specified | Induction of apoptosis | Selective effectiveness |
Case Studies and Experimental Findings
Several studies have investigated the efficacy of this compound in different cancer models:
- Breast Cancer (MCF-7 Cells) : this compound was shown to significantly reduce MDMX levels and activate p53, leading to increased apoptosis through the upregulation of pro-apoptotic genes .
- Prostate Cancer (LNCaP Cells) : In combination with Nutlin-3, this compound exhibited profound inhibitory effects on androgen-responsive prostate cancer cells, suggesting its potential as part of combination therapy .
- Rhabdomyosarcoma (RMS) : In vitro experiments indicated that this compound selectively induced apoptosis in RMS cell lines, highlighting its potential for repurposing as a treatment option in pediatric cancers .
DNA Damage Response
This compound has been characterized as a DNA-damaging agent that activates the DNA damage response (DDR) pathway. It shows strong functional interactions with DNA repair complexes and replication fork machinery . This property is crucial for its anticancer activity as it leads to cell cycle delays and enhances the therapeutic efficacy against tumors that rely on intact DNA repair mechanisms.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZDJLPWDCQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206858 | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58131-57-0 | |
Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。